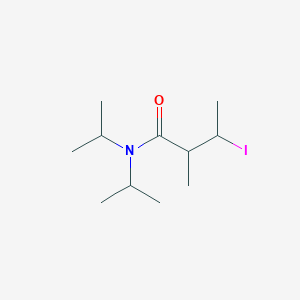
Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- is an organic compound with a complex structure that includes an amide group, an iodine atom, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- typically involves the iodination of a precursor amide compound. The reaction conditions often require the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective introduction of the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom and amide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Butanamide, 3-methyl-: A similar compound with a methyl group instead of an iodine atom.
Butanamide, N,2,3-trimethyl-2-(1-methylethyl)-: Another related compound with different substituents.
Uniqueness
Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Properties
CAS No. |
175438-87-6 |
|---|---|
Molecular Formula |
C11H22INO |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
3-iodo-2-methyl-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C11H22INO/c1-7(2)13(8(3)4)11(14)9(5)10(6)12/h7-10H,1-6H3 |
InChI Key |
RFDQBSSQPAXXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(C)C(C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















